molecular formula C12H13NO4 B7828971 2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid CAS No. 193267-59-3

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid

Cat. No.: B7828971
CAS No.: 193267-59-3
M. Wt: 235.24 g/mol
InChI Key: CFZUPCFKZGJDQX-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group attached to the isoxazole ring, which is further connected to an acetic acid moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime and an oxidizing agent such as chloramine-T.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a reaction. This involves the coupling of a boronic acid derivative of the methoxyphenyl group with a halogenated isoxazole intermediate in the presence of a palladium catalyst.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the isoxazole ring to a more saturated form, such as a dihydroisoxazole.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroisoxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetic acid: Lacks the isoxazole ring but contains the methoxyphenyl and acetic acid moieties.

    4-Methoxyphenylacetic acid: Similar structure but without the isoxazole ring.

    Isoxazole derivatives: Compounds containing the isoxazole ring but with different substituents.

Uniqueness

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the combination of the methoxyphenyl group, isoxazole ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-9-4-2-8(3-5-9)11-6-10(17-13-11)7-12(14)15/h2-5,10H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZUPCFKZGJDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445764
Record name 2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193267-59-3
Record name 2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
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2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
Reactant of Route 3
2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
Reactant of Route 4
2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
Reactant of Route 5
2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
Reactant of Route 6
2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid

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